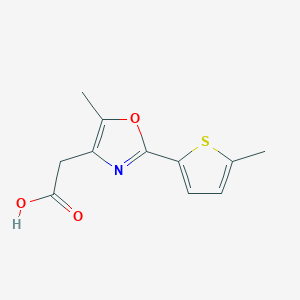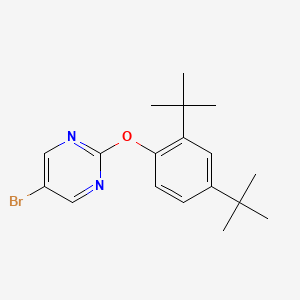
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
Descripción general
Descripción
“5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine” is a chemical compound with the CAS Number: 1017788-99-6 . It has a molecular weight of 363.3 and its IUPAC name is 5-bromo-2-(2,4-ditert-butylphenoxy)pyrimidine . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-Bromo-2,4-dichloropyrimidine with sodium tert-butoxide in dry THF . The reaction mixture is stirred for 5 hours at room temperature, then quenched with water and extracted with EtOAc .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23BrN2O/c1-17(2,3)12-7-8-15(14(9-12)18(4,5)6)22-16-20-10-13(19)11-21-16/h7-11H,1-6H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound has a melting point of 117-120°C . It appears as a white to yellow solid .
Aplicaciones Científicas De Investigación
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine: A Comprehensive Analysis
Medicinal Chemistry Research: This compound may be explored for its potential in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates. Its structural similarity to 2,4-Ditert butyl phenol, which has been studied for neurodegenerative diseases and cancer therapy applications, suggests possible research avenues .
Organic Synthesis: As a pyrimidine derivative, it could be used in organic synthesis reactions to create various complex molecules. Pyrimidine rings are common in many pharmaceuticals, suggesting a role in drug development .
Material Science: The compound’s unique structure could be investigated for its properties in material science, such as creating new polymers or coatings with specific characteristics.
Biochemistry Research: Researchers might study the compound’s interaction with biological molecules, which could lead to insights into enzyme inhibition or receptor binding.
Analytical Chemistry: It could serve as a standard or reagent in analytical chemistry to help identify or quantify other substances.
Agricultural Chemistry: There might be potential applications in agricultural chemistry for the development of new pesticides or herbicides based on pyrimidine derivatives.
Environmental Science: The compound’s breakdown products and their environmental impact could be an area of study, contributing to safer disposal practices.
Computational Chemistry: Computational studies could predict the compound’s reactivity and stability, aiding in the design of experiments and new compounds with desired properties .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-bromo-2-(2,4-ditert-butylphenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O/c1-17(2,3)12-7-8-15(14(9-12)18(4,5)6)22-16-20-10-13(19)11-21-16/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQQDVNLUQDFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650601 | |
| Record name | 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | |
CAS RN |
1017788-99-6 | |
| Record name | 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



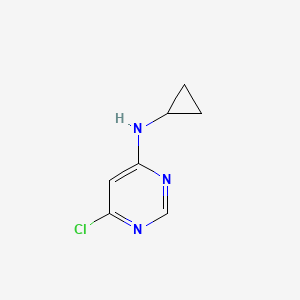
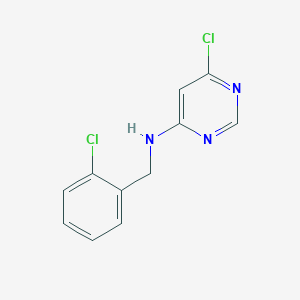
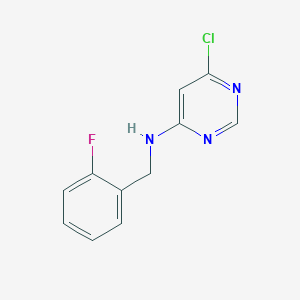
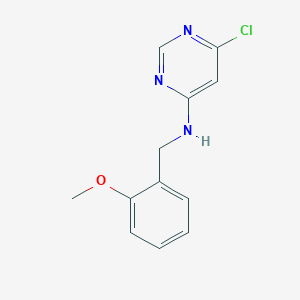
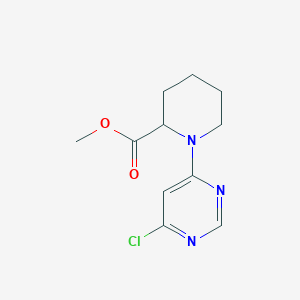

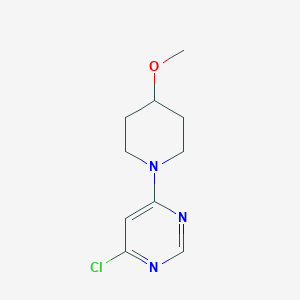
![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)
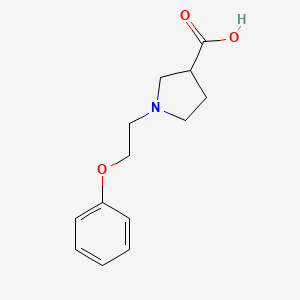
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370903.png)
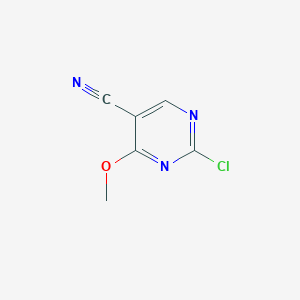
![5-propyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1370906.png)
![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)
